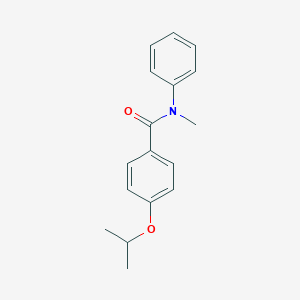

4-isopropoxy-N-methyl-N-phenylbenzamide

Description

4-Isopropoxy-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by an isopropoxy group at the para position of the benzamide core, an N-methyl group, and an N-phenyl substituent. This compound belongs to a class of molecules frequently explored for their structural versatility in medicinal chemistry, particularly in the design of anticonvulsants, enzyme inhibitors, and receptor modulators . Its synthesis typically involves Friedel-Crafts acylation followed by functionalization of the aromatic ring and subsequent amide coupling. Spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and IR are critical for confirming its tautomeric form and substituent orientation .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34g/mol |

IUPAC Name |

N-methyl-N-phenyl-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-13(2)20-16-11-9-14(10-12-16)17(19)18(3)15-7-5-4-6-8-15/h4-13H,1-3H3 |

InChI Key |

GCYGLBUFTZQUIK-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-isopropoxy-N-methyl-N-phenylbenzamide’s properties, we compare it with structurally related benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Insights

Substituent Effects on Bioactivity

- The methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide facilitates hydrogen bonding to the carbonyl oxygen, critical for anticonvulsant activity in the maximal electroshock (MES) model . In contrast, the isopropoxy group in this compound introduces steric bulk, which may reduce hydrogen-bonding efficiency but enhance membrane permeability .

- Sulfonyl and morpholinyl groups (e.g., in 2-isopropoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide) improve aqueous solubility and pharmacokinetics, addressing a common limitation of hydrophobic benzamides .

Conformational Flexibility

- X-ray crystallography of N-phenylbenzamides reveals that active anticonvulsants adopt a conformation where the phenyl ring is oriented 90°–120° relative to the amide plane, enabling optimal target engagement . Computational modeling suggests that the isopropoxy group in this compound may stabilize a similar conformation, though experimental validation is needed.

Synthetic Accessibility Compounds like this compound are synthesized via nucleophilic substitution and amide coupling, analogous to routes used for hydrazinecarbothioamide intermediates (e.g., IR bands at 1243–1258 cm$ ^{-1} $ confirm C=S bond formation) . Thiazole-containing analogs (e.g., 4-isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide) require additional steps for heterocycle introduction, increasing synthetic complexity .

Spectroscopic Differentiation

- IR spectra of benzamides with thione tautomers (e.g., 1,2,4-triazole derivatives) lack ν$ _{S-H} $ bands (~2500–2600 cm$ ^{-1} $) but show ν$ _{C=S} $ at 1247–1255 cm$ ^{-1} $, distinguishing them from amide tautomers . This contrasts with the ν$ _{C=O} $ band at ~1663–1682 cm$ ^{-1} $ in simpler benzamides like 4-methoxy-N-(3-methylphenyl)benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.